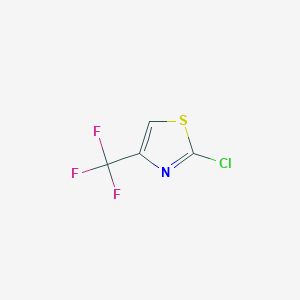

2-Chloro-4-(trifluoromethyl)-1,3-thiazole

Description

Historical Trajectories and Contemporary Significance of Thiazole (B1198619) Chemistry

The field of thiazole chemistry dates back to the late 19th century, with pioneering work by scientists Hofmann and Hantzsch laying the groundwork for its development. rsc.orgnih.gov Thiazole, or 1,3-thiazole, is a five-membered heterocyclic compound containing sulfur and nitrogen atoms. nih.gov This ring system is aromatic, a property that contributes to its stability and unique reactivity. chemsynthesis.com

Historically, the importance of the thiazole ring was first recognized in natural products, most notably as a component of thiamine (B1217682) (Vitamin B1). rsc.org Over the decades, its significance has expanded dramatically. Thiazole and its derivatives are now integral to numerous fields, particularly medicinal chemistry and materials science. rsc.orgchemsynthesis.com The thiazole scaffold is present in a wide array of pharmacologically active compounds. nih.gov

The versatility of the thiazole nucleus is demonstrated by its inclusion in a variety of synthetic drugs, including antimicrobials like sulfathiazole, the antiretroviral agent ritonavir, and anti-inflammatory drugs such as meloxicam. rsc.orgnih.govfrontiersin.org Furthermore, thiazole derivatives have been investigated for their potential anticancer and antifungal properties. chemsynthesis.comfluorochem.co.uk The sustained interest in thiazole chemistry stems from the ring's ability to serve as a core structure for developing novel therapeutic agents and functional materials. chemsynthesis.com

Contextualizing Fluorinated Heterocycles in Modern Chemical Synthesis and Design

Heterocyclic compounds—cyclic structures containing atoms of at least two different elements—are fundamental platforms in drug design, present in approximately 85% of all bioactive compounds. uzh.ch In the latter half of the 20th century, the introduction of fluorine atoms into these molecules marked a pivotal advancement in medicinal chemistry. uzh.ch Today, fluorinated heterocycles are a key component in the development of modern pharmaceuticals, with estimates suggesting that over 20% of all drugs on the market contain fluorine. uzh.chuni.lu

The strategic incorporation of fluorine or fluorine-containing groups, such as trifluoromethyl (-CF3), into a heterocyclic scaffold dramatically alters a molecule's physicochemical and biological properties. nih.gov Key advantages of fluorination include:

Modulated Lipophilicity : Fluorine substitution can alter a compound's lipophilicity (its ability to dissolve in fats and lipids), which is a critical factor in improving membrane permeability and bioavailability. uzh.chnih.gov

Increased Potency and Binding Affinity : The high electronegativity of fluorine can modify the electronic properties of a molecule, potentially leading to stronger binding interactions with biological targets. nih.gov

Minimal Steric Hindrance : Despite its high electronegativity, fluorine has a small atomic radius, allowing it to be incorporated into molecules with minimal steric disruption. uzh.chossila.com

These unique properties make fluorinated heterocycles, like 2-Chloro-4-(trifluoromethyl)-1,3-thiazole, highly desirable building blocks for designing more effective and stable therapeutic and agrochemical agents. nih.govossila.com

Strategic Positioning of the this compound Moiety in Multi-Functional Molecular Architectures

This compound is a prime example of a molecular building block designed for strategic use in constructing complex, high-value molecules. fluorochem.co.uk Its utility stems from the specific arrangement of its functional components: the thiazole ring, the 2-chloro substituent, and the 4-trifluoromethyl group. Each part plays a distinct role, making the compound a versatile intermediate in multi-step synthesis.

The strategic importance of this moiety can be broken down as follows:

The Thiazole Core : Provides a stable, aromatic scaffold that is a known pharmacophore, meaning it is a molecular feature recognized at a receptor site and responsible for a drug's biological activity. Its presence is a common feature in many biologically active agents. nih.gov

The 4-Trifluoromethyl Group : This group imparts the benefits of fluorination, enhancing metabolic stability and modulating the electronic character of the ring system. nih.gov In agrochemical research, the trifluoromethyl group is often incorporated into fungicides to improve their potency and effectiveness. frontiersin.org

The 2-Chloro Substituent : The chlorine atom at the C2 position of the thiazole ring is a key reactive site. It can be readily displaced through nucleophilic substitution reactions, allowing for the attachment of various other functional groups and the elaboration of the molecular structure. This makes it an essential handle for chemists to build larger and more complex molecular architectures.

This trifunctional arrangement makes this compound a valuable precursor, particularly in the synthesis of novel agrochemicals. researchgate.net Research into related structures shows that thiazole derivatives containing trifluoromethyl groups are often explored as candidates for potent fungicides. frontiersin.orgresearchgate.net The compound serves as a starting point for creating libraries of new molecules to be tested for specific biological activities, positioning it as a critical tool in the discovery pipeline for new agrochemical and pharmaceutical products.

Compound Properties

Below is a data table summarizing the known properties of this compound.

| Property | Value |

| Molecular Formula | C₄HClF₃NS |

| Molecular Weight | 203.56 g/mol |

| CAS Number | 136088-78-3 |

| Canonical SMILES | C1=C(SC(=N1)Cl)C(F)(F)F |

| Boiling Point | Data not readily available |

| Melting Point | Data not readily available |

| Density | Data not readily available |

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-4-(trifluoromethyl)-1,3-thiazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HClF3NS/c5-3-9-2(1-10-3)4(6,7)8/h1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAGITCQJDYYKJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(S1)Cl)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HClF3NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

228119-52-6 | |

| Record name | 2-chloro-4-(trifluoromethyl)-1,3-thiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Chloro 4 Trifluoromethyl 1,3 Thiazole and Its Derivatives

Foundational Approaches to 1,3-Thiazole Ring Construction

The formation of the 1,3-thiazole ring is the cornerstone of synthesizing the target molecule. This is typically achieved through cyclization or cycloaddition reactions that bring together the necessary carbon, nitrogen, and sulfur atoms into the five-membered heterocyclic system.

The most prominent and widely utilized method for thiazole (B1198619) synthesis is the Hantzsch thiazole synthesis. nih.govgoogle.com This approach involves the cyclization reaction between an α-halocarbonyl compound and a thioamide. nih.gov For the synthesis of 4-(trifluoromethyl)thiazole derivatives, this method is adapted by using precursors that already contain the trifluoromethyl group.

A common strategy involves the reaction of a halogenated derivative of a trifluoromethyl-β-ketoester with a thioamide. google.compatsnap.comgoogle.com For instance, ethyl 2-chloro-3-oxo-4,4,4-trifluorobutanoate (ethyl 2-chlorotrifluoroacetoacetate) serves as a key trifluoromethylated and halogenated precursor. patsnap.comgoogle.com This compound can be reacted with thioacetamide (B46855) in a suitable solvent to yield the corresponding 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylate ester, which is a close derivative of the target structure. google.compatsnap.com The reaction proceeds through the initial formation of an intermediate by nucleophilic attack of the thioamide sulfur on the carbonyl-adjacent carbon bearing the halogen, followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring.

Table 1: Hantzsch-type Synthesis of 4-(Trifluoromethyl)thiazole Derivatives

| α-Halocarbonyl Precursor | Thio-Component | Solvent | Product | Reference |

|---|---|---|---|---|

| Ethyl 2-chlorotrifluoroacetoacetate | Thioacetamide | Acetic Acid | 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid | google.com |

| Ethyl 2-chlorotrifluoroacetoacetate | Thioacetamide | Acetonitrile | 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylate | patsnap.com |

[3+2] Cycloaddition reactions represent a powerful and convergent strategy for constructing five-membered heterocycles, including thiazoles. These methods involve the reaction of a three-atom component with a two-atom component. In the context of trifluoromethylated thiazoles, these protocols often utilize a trifluoromethyl-containing building block.

One such approach describes the synthesis of 2-trifluoromethyl thiazoles via the [3+2] cycloaddition of pyridinium (B92312) 1,4-zwitterionic thiolates with a source of trifluoroacetonitrile (B1584977) (CF3CN). rsc.orgresearchgate.netrsc.org The trifluoroacetonitrile can be generated in situ from precursors like 2,2,2-trifluoroacetaldehyde O-(aryl)oxime. rsc.orgresearchgate.netrsc.org This method is efficient and proceeds under base- and catalyst-free conditions to afford 2-trifluoromethyl-4,5-disubstituted thiazoles with good regioselectivity. rsc.org

Another strategy involves an N-trifluoromethylation/cyclization sequence. nih.gov This approach is based on the N-trifluoromethylation of nitriles, followed by a [3+2] cyclization between the resulting N-CF3 nitrilium derivatives and various 1,3-dipoles to construct a range of N-trifluoromethyl azoles. nih.gov While not directly forming C-trifluoromethyl thiazoles, this methodology highlights the utility of [3+2] cycloadditions in incorporating trifluoromethyl groups into heterocyclic systems.

Selective Introduction of the Trifluoromethyl Group

The trifluoromethyl (CF3) group is crucial for modulating the electronic and physiological properties of molecules. Its incorporation into a heterocyclic ring can be achieved either by starting with a CF3-containing building block, as seen in the Hantzsch synthesis, or by direct trifluoromethylation of a pre-formed ring system.

A variety of reagents have been developed for the introduction of the CF3 group. These can be broadly categorized as nucleophilic, electrophilic, and radical trifluoromethylating agents.

Hypervalent Iodine Reagents : Togni's reagents are electrophilic trifluoromethylating agents that are widely used due to their stability and reactivity. nih.gov They can transfer a CF3 group to a variety of nucleophiles. Another hypervalent iodine reagent has been used for the synthesis of 3-trifluoromethylpyrazoles through a trifluoromethylation/cyclization cascade of α,β-alkynic hydrazones under metal-free conditions. nih.gov

Sulfonium Salts : Umemoto's reagents, which are S-(trifluoromethyl)diarylsulfonium salts, are another class of powerful electrophilic trifluoromethylating agents. beilstein-journals.org They are effective for the trifluoromethylation of a wide range of substrates.

Sodium Trifluoromethanesulfinate (CF3SO2Na) : Often referred to as the Langlois reagent, CF3SO2Na can serve as a source of the trifluoromethyl radical (•CF3) in the presence of an oxidant, such as tert-butyl hydroperoxide (TBHP), often with a copper catalyst. beilstein-journals.org This method is effective for the trifluoromethylation of heteroaromatics. beilstein-journals.org

Table 2: Selected Reagents for Trifluoromethylation

| Reagent Class | Example Reagent | Type | Typical Conditions | Reference |

|---|---|---|---|---|

| Hypervalent Iodine | Togni's Reagent | Electrophilic | Metal-free or with catalyst | nih.gov |

| Sulfonium Salts | Umemoto's Reagent | Electrophilic | Mild conditions | beilstein-journals.org |

Achieving regioselectivity—the selective reaction at a particular position on a molecule—is a significant challenge in the direct trifluoromethylation of heteroaromatic systems like thiazole. The inherent electronic properties of the ring dictate its reactivity, but various strategies have been developed to control the position of C-H functionalization. nih.gov

One approach involves activating the heteroaromatic compound towards either electrophilic or nucleophilic attack to direct the incoming trifluoromethyl group to a specific carbon atom. nih.gov For instance, the electronic nature of the thiazole ring can be modulated by substituents already present on the ring, guiding the trifluoromethylation to a desired position. Another powerful strategy is directed C-H functionalization, where a directing group on the substrate coordinates to a metal catalyst, delivering the trifluoromethylating reagent to a specific, often ortho, position. A mild and efficient tandem C–H iodination and trifluoromethylthiolation of 2-arylbenzo[d]thiazoles has been developed using AgSCF3, where the benzo[d]thiazole unit directs the functionalization. rsc.org

Methodologies for Chlorine Atom Incorporation

The final structural feature of the target molecule is the chlorine atom at the 2-position of the thiazole ring. The introduction of this halogen can be accomplished at different stages of the synthesis, either by using chlorinated starting materials or by chlorinating the thiazole ring after its formation.

A common method for producing chlorinated thiazoles involves the reaction of allyl isothiocyanate or its derivatives with a chlorinating agent. google.comgoogleapis.com For example, 2-chloro-5-chloromethyl-1,3-thiazole can be prepared by reacting allyl isothiocyanate with a chlorinating agent in an inert solvent, followed by the addition of an oxidizing agent. google.com Another patented process describes the reaction of 1-isothiocyanato-2-chloro-2-propene with a chlorinating agent in an organic solvent to achieve the desired product. unifiedpatents.com

Direct chlorination of a pre-formed thiazole ring is also a viable strategy. Thiazole derivatives can be reacted with chlorinating agents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled temperature conditions to introduce a chlorine atom onto the ring. evitachem.com The position of chlorination is governed by the electronic properties of the thiazole ring and any existing substituents.

Halogenation Reagents and Reaction Optimizations

The key transformation for synthesizing 2-chloro-4-(trifluoromethyl)-1,3-thiazole is the Sandmeyer reaction, which converts a 2-amino group into the target 2-chloro group. This process involves two main steps: diazotization of the precursor 2-amino-4-(trifluoromethyl)-1,3-thiazole, followed by a copper(I) chloride-catalyzed displacement of the diazonium group.

Diazotization: The initial step involves treating the 2-aminothiazole (B372263) derivative with a nitrosating agent, typically sodium nitrite (B80452) (NaNO₂), in the presence of a strong acid like hydrochloric acid (HCl). This reaction is highly sensitive to temperature and is strictly maintained at low temperatures (0–5 °C) to prevent the premature decomposition of the unstable diazonium salt intermediate.

Chloro-de-diazoniation: The subsequent displacement of the diazonium group (–N₂⁺) with a chloride ion is facilitated by a copper(I) catalyst, most commonly copper(I) chloride (CuCl). mdpi.com This is the classic Sandmeyer reaction, a radical-nucleophilic aromatic substitution. wikipedia.org Optimization of this step focuses on the purity of the CuCl catalyst, reaction temperature, and managing the evolution of nitrogen gas.

The table below summarizes the key reagents and their roles in this halogenation strategy.

Table 1: Reagents for Sandmeyer Chlorination

| Reagent | Formula | Role in Synthesis | Typical Conditions |

|---|---|---|---|

| 2-Amino-4-(trifluoromethyl)-1,3-thiazole | C₄H₃F₃N₂S | Starting Material | Precursor for diazotization |

| Sodium Nitrite | NaNO₂ | Diazotizing Agent | Aqueous solution, added slowly |

| Hydrochloric Acid | HCl | Acid Catalyst & Chloride Source | Concentrated, maintains low pH |

| Copper(I) Chloride | CuCl | Catalyst for Substitution | Used in stoichiometric or catalytic amounts |

Directed Halogenation within the Thiazole Nucleus

The electronic landscape of the thiazole ring makes direct electrophilic chlorination at the C2 position challenging. The C2 carbon is electron-deficient, making it resistant to attack by electrophiles and more susceptible to nucleophilic attack or deprotonation. pharmaguideline.comchemicalbook.com Conversely, the C5 position is the most π-electron rich and is the primary site for electrophilic aromatic substitution. chemicalbook.comwikipedia.org The presence of the strongly electron-withdrawing trifluoromethyl group at the C4 position further deactivates the ring towards electrophilic attack.

To overcome this inherent regioselectivity, a directed approach is essential. The synthesis via the 2-amino-4-(trifluoromethyl)-1,3-thiazole intermediate is a powerful strategy to precisely install the chlorine atom at the desired C2 position. The amino group acts as a "directing group" that, upon conversion to a diazonium salt, can be cleanly substituted. This multi-step sequence provides a reliable and high-yielding pathway that circumvents the unfavorable electronics of a direct halogenation approach.

Synthesis of Advanced Intermediates for this compound

Precursors to the Thiazole Ring Scaffold

The primary precursor for this synthesis is 2-amino-4-(trifluoromethyl)-1,3-thiazole. The construction of this intermediate is commonly achieved through the Hantzsch thiazole synthesis. This method involves the condensation reaction between an α-halocarbonyl compound and a thioamide-containing reactant.

For the synthesis of 2-amino-4-(trifluoromethyl)-1,3-thiazole, the reaction typically involves the condensation of a trifluoromethylated α-halocarbonyl synthon with thiourea (B124793). A Lewis acid-catalyzed reaction between trifluoroacetyldiazomethane and thiourea has been shown to yield 2-amino-4-(trifluoromethyl)-1,3-thiazole effectively. udayton.edu Another common approach involves the reaction of ethyl trifluoroacetoacetate, which is first halogenated at the α-position and then cyclized with thioacetamide or thiourea.

The table below outlines the common precursors for building the 4-(trifluoromethyl)-1,3-thiazole (B20317) ring.

Table 2: Precursors for the Thiazole Ring Scaffold

| Precursor Class | Example Compound | Role in Ring Formation |

|---|---|---|

| Trifluoromethylated β-Dicarbonyl | Ethyl trifluoroacetoacetate | Provides the C4-C5 fragment and the CF₃ group |

| Thioamide Source | Thiourea | Provides the N-C-S fragment (N3-C2-S1) |

| Trifluoromethylated α-Diazo Ketone | Trifluoroacetyldiazomethane | Provides the C4-C5 fragment and the CF₃ group |

Functionalized Halogenated and Trifluoromethylated Synthons

The synthesis relies on readily available building blocks, or synthons, that contain the necessary trifluoromethyl and halogen functionalities. These synthons are versatile reagents used in the construction of a wide range of fluorinated heterocycles.

Trifluoromethylated Synthons: Ethyl trifluoroacetoacetate is a pivotal trifluoromethylated synthon. Its methylene (B1212753) group is activated by two adjacent carbonyl groups, allowing for easy halogenation to form an α-haloketone intermediate required for the Hantzsch synthesis. Other advanced synthons include trifluoroacetimidoyl chlorides, which are used in the construction of various trifluoromethyl-substituted heterocycles. frontiersin.org

Halogenated Synthons: In the context of the Hantzsch synthesis, the halogenated synthon is often generated in situ from a precursor like ethyl trifluoroacetoacetate by reacting it with a halogenating agent such as sulfuryl chloride or N-chlorosuccinimide.

Process Optimization and Scalability Considerations in this compound Synthesis

For the synthesis of this compound to be viable on an industrial scale, process optimization is crucial to ensure safety, cost-effectiveness, and high yield. The transition from laboratory-scale synthesis to large-scale production involves several key considerations.

Reaction Conditions: The diazotization step of the Sandmeyer reaction requires strict temperature control, as diazonium salts can be explosive if allowed to warm or isolate in a dry state. Industrial processes would utilize jacketed reactors with efficient cooling systems to maintain the required low temperature (0–5 °C). The addition of reagents like sodium nitrite would be carefully controlled to manage the exothermic nature of the reaction.

Scalability: The Sandmeyer reaction is a well-established and scalable industrial process. However, challenges include managing the evolution of nitrogen gas and handling large quantities of copper salts. Modern flow chemistry reactors offer a potential solution, providing enhanced heat transfer, improved safety for handling unstable intermediates like diazonium salts, and the potential for continuous production. The scalability of multi-component reactions to produce related trifluoromethyl-substituted heterocycles has been demonstrated on the multi-gram scale, indicating the feasibility of scaling up the synthesis of the necessary intermediates. frontiersin.org

Chemical Reactivity and Mechanistic Investigations of 2 Chloro 4 Trifluoromethyl 1,3 Thiazole

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for 2-Chloro-4-(trifluoromethyl)-1,3-thiazole. The reaction proceeds via a two-step addition-elimination mechanism, where a nucleophile attacks the electron-deficient carbon atom bearing the leaving group (chloride), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Subsequent expulsion of the chloride ion restores the aromaticity of the thiazole (B1198619) ring.

The reactivity of the thiazole ring in SNAr reactions is significantly enhanced by its substituents. The pyridine-like nitrogen atom at position 3 and the trifluoromethyl group at position 4 strongly withdraw electron density from the ring, particularly from the C2 position. This "aza-activation," compounded by the inductive effect of the CF3 group, makes the C2 carbon highly electrophilic and susceptible to nucleophilic attack. sciepub.comacs.orgrsc.org

In the thiazole ring, the C2 position is inherently the most electron-deficient and, therefore, the most activated towards nucleophilic attack. pharmaguideline.comchemicalbook.com Kinetic studies on various substituted 2-chlorothiazoles have confirmed that the C2-halogen is significantly more labile than halogens at the C4 or C5 positions. sciepub.comacs.org The presence of the 4-(trifluoromethyl) group on the target molecule further amplifies this inherent reactivity. The trifluoromethyl group exerts a powerful electron-withdrawing effect through both induction (σ-effect) and resonance (π-effect), which stabilizes the negative charge of the Meisenheimer intermediate formed during the SNAr reaction. This stabilization lowers the activation energy of the reaction, leading to a faster substitution rate compared to unsubstituted or electron-donor-substituted 2-chlorothiazoles. rsc.org The chlorine atom at the C2 position serves as an effective leaving group, facilitating the completion of the substitution reaction.

The high reactivity of the C2-chloro group in this compound makes it a versatile precursor for the synthesis of a wide range of 2-substituted thiazole derivatives. Various nucleophiles can be employed to displace the chloride, allowing for the introduction of diverse functional groups that are crucial for building more complex molecules, particularly in the fields of medicinal and agricultural chemistry.

Common classes of nucleophiles that readily participate in these SNAr reactions include:

O-Nucleophiles: Alkoxides (e.g., sodium methoxide) and phenoxides can be used to synthesize 2-alkoxy and 2-aryloxy-4-(trifluoromethyl)-1,3-thiazoles. acs.org

S-Nucleophiles: Thiolates (e.g., sodium benzenethiolate) react efficiently to form 2-thioether derivatives. rsc.org

N-Nucleophiles: Primary and secondary amines, as well as other nitrogen-containing heterocycles, can be used to introduce amino functionalities, yielding 2-amino-4-(trifluoromethyl)-1,3-thiazole derivatives. mdpi.comnih.gov

The table below summarizes the SNAr reactions with representative nucleophiles.

| Nucleophile | Reagent Example | Product Class |

| Alkoxide | Sodium Methoxide (NaOMe) | 2-Alkoxy-4-(trifluoromethyl)-1,3-thiazole |

| Thiolate | Sodium Thiophenoxide (NaSPh) | 2-(Arylthio)-4-(trifluoromethyl)-1,3-thiazole |

| Amine | Piperidine | 2-(Piperidin-1-yl)-4-(trifluoromethyl)-1,3-thiazole |

| Azide | Sodium Azide (NaN₃) | 2-Azido-4-(trifluoromethyl)-1,3-thiazole |

Electrophilic Substitution and Functionalization of the Thiazole Ring

In contrast to its high reactivity towards nucleophiles, this compound is highly deactivated towards electrophilic aromatic substitution. In a typical thiazole ring, the C5 position is the most electron-rich and the preferred site for electrophilic attack. pharmaguideline.comchemicalbook.comwikipedia.org However, the cumulative electron-withdrawing effects of the C2-chloro and C4-trifluoromethyl groups severely reduce the electron density of the entire ring system. This deactivation makes standard electrophilic substitution reactions, such as nitration, halogenation, or Friedel-Crafts acylation, extremely difficult to achieve. The electrophile is repelled by the electron-poor nature of the ring, leading to very low or no reactivity under normal conditions. While some highly electron-deficient heterocyclic systems can undergo electrophilic substitution under forcing conditions or with specialized reagents, such transformations are not commonly reported for this specific substrate. researchgate.net

Oxidative Transformations of this compound and its Related Structures

The thiazole ring contains two heteroatoms, nitrogen and sulfur, that are susceptible to oxidation. The oxidation of this compound can potentially occur at either of these sites.

N-Oxidation: Treatment with peroxy acids, such as meta-chloroperoxybenzoic acid (mCPBA), or other oxidizing agents like hydrogen peroxide can lead to the formation of the corresponding this compound N-oxide. wikipedia.orgglobalresearchonline.net The lone pair of electrons on the pyridine-like nitrogen atom attacks the oxidant. The resulting N-oxides are stable, aromatic compounds with altered electronic properties that can be useful in further synthetic transformations. wikipedia.org

S-Oxidation: Oxidation at the sulfur atom is also possible, which would lead to the formation of a non-aromatic thiazole S-oxide or S,S-dioxide. thieme-connect.de However, N-oxidation is generally favored over S-oxidation in thiazole systems. wikipedia.org The specific outcome can depend on the oxidant used and the reaction conditions.

Reductive Pathways of this compound

The primary reductive pathway available to this compound is the cleavage of the carbon-chlorine bond.

Reductive Dehalogenation: The C2-chloro group can be removed and replaced with a hydrogen atom through reductive dehalogenation. epa.govwikipedia.org This transformation is commonly achieved via catalytic hydrogenation, using a palladium catalyst (e.g., palladium on carbon, Pd/C) and a hydrogen source (e.g., H₂ gas). organic-chemistry.org This reaction effectively converts the starting material into 4-(trifluoromethyl)-1,3-thiazole (B20317). This method is generally clean and efficient, and the selectivity for C-Cl bond cleavage over the reduction of the thiazole ring or the trifluoromethyl group is typically high. organic-chemistry.org

Transition Metal-Catalyzed Cross-Coupling Reactions

The C(sp²)-Cl bond at the 2-position of the thiazole ring is an excellent handle for transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, allowing for the attachment of a wide variety of aryl, alkyl, alkynyl, and amino groups. Palladium-based catalysts are most commonly employed for these transformations.

Key cross-coupling reactions applicable to this substrate include:

Suzuki Coupling: Reaction with an organoboron reagent (e.g., an arylboronic acid) in the presence of a palladium catalyst and a base to form a new C-C bond.

Stille Coupling: The coupling of the chloro-thiazole with an organotin compound, catalyzed by palladium. harvard.edulibretexts.org This reaction is known for its tolerance of a wide range of functional groups.

Sonogashira Coupling: The palladium- and copper-cocatalyzed reaction with a terminal alkyne to synthesize 2-alkynyl-thiazole derivatives. wikipedia.orgorganic-chemistry.org

Buchwald-Hartwig Amination: A palladium-catalyzed C-N bond-forming reaction that couples the chloro-thiazole with a primary or secondary amine. wikipedia.orgrsc.org

The table below provides a summary of potential cross-coupling reactions for functionalizing the C2 position.

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Class |

| Suzuki Coupling | Arylboronic Acid | Pd(PPh₃)₄ + Base (e.g., Na₂CO₃) | 2-Aryl-4-(trifluoromethyl)-1,3-thiazole |

| Stille Coupling | Organostannane (R-SnBu₃) | Pd(PPh₃)₄ | 2-Substituted-4-(trifluoromethyl)-1,3-thiazole |

| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | PdCl₂(PPh₃)₂ + CuI + Base | 2-Alkynyl-4-(trifluoromethyl)-1,3-thiazole |

| Buchwald-Hartwig Amination | Amine (R₂NH) | Pd₂(dba)₃ + Ligand + Base | 2-Amino-4-(trifluoromethyl)-1,3-thiazole |

Palladium-Mediated Coupling Strategies

The chlorine atom at the C2 position of the thiazole ring is activated towards oxidative addition to palladium(0) complexes, making this compound an excellent candidate for palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The trifluoromethyl group enhances the electrophilicity of the C2 carbon, facilitating the initial step of the catalytic cycle.

Several key palladium-catalyzed coupling reactions can be effectively applied to this substrate:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the thiazole with an organoboron reagent (e.g., boronic acids or esters) to form a C-C bond. It is widely used to introduce aryl or vinyl substituents at the 2-position.

Buchwald-Hartwig Amination: This method allows for the formation of a C-N bond by coupling the thiazole with a primary or secondary amine. This is a crucial transformation for synthesizing derivatives with potential pharmaceutical applications.

Sonogashira Coupling: This reaction couples the thiazole with a terminal alkyne to create a C-C triple bond, yielding 2-alkynylthiazole derivatives.

Heck Coupling: In this reaction, the thiazole is coupled with an alkene to introduce a vinyl group at the 2-position.

Stille Coupling: This involves the reaction with an organotin compound, providing another robust method for C-C bond formation.

Cyanation: The introduction of a nitrile group can be achieved by coupling with a cyanide source, such as zinc cyanide or potassium cyanide.

The efficiency of these transformations is often high, benefiting from the mild reaction conditions and the tolerance of a wide array of functional groups. mit.edu The choice of ligand for the palladium catalyst is critical and can significantly influence reaction yield and scope. mdpi.comresearchgate.net

Table 1: Overview of Palladium-Mediated Coupling Reactions

| Coupling Reaction | Reagent | Catalyst/Ligand System (Typical) | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | R-B(OH)₂ | Pd(OAc)₂ / SPhos | 2-Aryl/Vinyl-thiazole |

| Buchwald-Hartwig | R¹R²NH | Pd₂(dba)₃ / XPhos | 2-Amino-thiazole |

| Sonogashira | R-C≡CH | PdCl₂(PPh₃)₂ / CuI | 2-Alkynyl-thiazole |

| Stille | R-Sn(Bu)₃ | Pd(PPh₃)₄ | 2-Aryl/Vinyl-thiazole |

| Cyanation | Zn(CN)₂ | Pd(PPh₃)₄ | 2-Cyano-thiazole |

Exploration of Alternative Metal Catalysis

While palladium is a dominant catalyst in cross-coupling chemistry, research into more sustainable and economical alternatives has grown. beilstein-journals.org For this compound, catalysis by other transition metals, particularly copper and nickel, presents viable synthetic routes.

Copper Catalysis: Copper-catalyzed reactions, often referred to as Ullmann-type couplings, are a classical alternative for forming C-N, C-O, and C-S bonds. nih.gov The reaction of this compound with nucleophiles like amines, alcohols, or thiols can be promoted by copper(I) salts (e.g., CuI) often in the presence of a ligand such as 1,10-phenanthroline. beilstein-journals.org These reactions sometimes require higher temperatures than their palladium-catalyzed counterparts but offer a cost-effective alternative. Copper(II) triflate (Cu(OTf)₂) has also emerged as a versatile catalyst for various multicomponent reactions and cycloadditions, which could be applied to derivatives of the title compound. beilstein-journals.org

Nickel Catalysis: Nickel catalysts are increasingly used as a lower-cost substitute for palladium in a range of cross-coupling reactions, including Suzuki-Miyaura and Buchwald-Hartwig type transformations. mdpi.com Nickel catalysts can be particularly effective for activating C-Cl bonds, which are often less reactive than the corresponding C-Br or C-I bonds.

Table 2: Alternative Metal-Catalyzed Coupling Strategies

| Metal | Reaction Type | Reagent | Catalyst System (Typical) | Product Type |

|---|---|---|---|---|

| Copper | Ullmann Amination | R¹R²NH | CuI / L-Proline | 2-Amino-thiazole |

| Copper | Ullmann Ether Synthesis | R-OH | CuI / Phenanthroline | 2-Alkoxy/Aryloxy-thiazole |

| Nickel | Suzuki-Miyaura | R-B(OH)₂ | NiCl₂(dppp) | 2-Aryl/Vinyl-thiazole |

Strategic Derivatization and Functionalization of this compound

Further modification of the this compound scaffold is essential for creating diverse molecular libraries for various applications. nih.gov Functionalization can be targeted at the thiazole heterocycle itself or at its substituents.

With the C2 and C4 positions substituted, the remaining site for direct functionalization on the thiazole ring is the C5 position. C-H functionalization at this position represents a highly atom-economical approach to introduce new substituents. Palladium-catalyzed direct arylation, for instance, can forge a C-C bond between the C5 position and an aryl halide, avoiding the need for pre-functionalization of the thiazole ring. researchgate.net The electron-deficient nature of the ring system facilitates such transformations.

The trifluoromethyl group is known for its high chemical stability and is generally inert to most reaction conditions used for modifying other parts of the molecule. This robustness is a key reason for its incorporation into pharmaceuticals, as it can block metabolic pathways. Transformations of the -CF3 group itself are challenging and typically require harsh conditions not commonly employed in fine chemical synthesis. Therefore, it primarily serves as a static, electron-withdrawing, and lipophilic modulator of the molecule's properties.

While the parent molecule lacks peripheral substituents, derivatives synthesized via the methods described in section 3.5 can undergo a wide range of chemical transformations. For example, if a carbonyl chloride is present at the C5 position, as in this compound-5-carbonyl chloride, it can readily react with nucleophiles. chemsynthesis.com

Ester Functionalities: An ester group, perhaps introduced at the C5 position, could be hydrolyzed to a carboxylic acid, reduced to an alcohol, or converted into an amide via aminolysis.

Amino Functionalities: An amino group at the C2 position (introduced via Buchwald-Hartwig amination) can be acylated, alkylated, or used as a handle for further heterocyclic ring formation.

Elucidation of Reaction Mechanisms (e.g., SNAr, radical pathways)

The reactivity of this compound is predominantly governed by polar, two-electron pathways, with the Nucleophilic Aromatic Substitution (SNAr) mechanism being particularly significant.

The SNAr mechanism is a stepwise process involving the addition of a nucleophile to the aromatic ring, followed by the elimination of the leaving group. researchgate.net The C2 position of the thiazole is highly susceptible to nucleophilic attack due to the cumulative electron-withdrawing effects of the ring nitrogen, the ring sulfur, and the C4-trifluoromethyl group.

The mechanism proceeds in two steps:

Addition Step: A nucleophile attacks the C2 carbon, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. This step is typically the rate-determining step of the reaction. researchgate.netresearchgate.net

Elimination Step: The aromaticity is restored by the expulsion of the chloride leaving group, yielding the substituted product.

The high reactivity of the substrate allows for SNAr reactions with a wide range of nucleophiles, including alkoxides, thiolates, and amines, often under mild conditions. sciepub.comnih.gov Studies on analogous systems show that such substitutions can proceed readily, sometimes even without transition-metal catalysis. evitachem.comnih.gov

Table 3: Representative Nucleophilic Aromatic Substitution (SNAr) Reactions

| Nucleophile | Reagent Example | Base (if needed) | Product |

|---|---|---|---|

| O-Nucleophile | Sodium Methoxide (NaOMe) | - | 2-Methoxy-4-(trifluoromethyl)-1,3-thiazole |

| S-Nucleophile | Sodium Thiophenoxide (NaSPh) | - | 2-(Phenylthio)-4-(trifluoromethyl)-1,3-thiazole |

| N-Nucleophile | Piperidine | K₂CO₃ | 2-(Piperidin-1-yl)-4-(trifluoromethyl)-1,3-thiazole |

| C-Nucleophile | Malonate Esters | NaH | Diethyl 2-(4-(trifluoromethyl)thiazol-2-yl)malonate |

While ionic pathways like SNAr dominate, radical pathways are less common but cannot be entirely discounted, especially under specific photochemical or radical-initiating conditions. For instance, a Minisci-type reaction could potentially functionalize the C-H bond at the 5-position if the ring is sufficiently electron-poor. However, for the substitution of the chlorine atom, the SNAr pathway is the most mechanistically plausible and experimentally supported route. sciepub.com

Despite a comprehensive search for scientific literature, specific experimental and computational data for the compound This compound is not publicly available. As a result, it is not possible to provide a detailed article covering the advanced characterization and computational analysis requested in the prompt.

Detailed searches for this specific molecule did not yield published data for the following analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: No specific ¹H, ¹³C, or ¹⁹F NMR spectra or chemical shift assignments for this compound could be located.

Vibrational Spectroscopy: No publicly available FT-IR or FT-Raman spectra and corresponding vibrational mode assignments for the molecule were found.

Mass Spectrometry: There is no available mass spectrometry or high-resolution mass spectrometry (HRMS) data, including molecular mass and fragmentation patterns, for this compound.

X-ray Crystallography: A crystal structure for this compound has not been reported, meaning precise 3D structural parameters like bond lengths, bond angles, and crystal packing information are unknown.

Density Functional Theory (DFT) Calculations: No theoretical studies detailing the electronic structure, molecular orbitals (HOMO/LUMO), or other calculated electronic properties for this specific thiazole derivative could be found in the searched literature.

While data exists for structurally related compounds—such as other substituted thiazoles or molecules containing trifluoromethyl groups—the strict requirement to focus solely on This compound prevents the inclusion of information from these other chemical entities. Therefore, the generation of a scientifically accurate article adhering to the provided outline is not feasible at this time.

Advanced Characterization and Computational Analysis of 2 Chloro 4 Trifluoromethyl 1,3 Thiazole

Theoretical and Computational Chemistry Approaches

Density Functional Theory (DFT) Calculations for Electronic Structure and Properties

Geometry Optimization and Conformational Analysis

The molecular structure of 2-Chloro-4-(trifluoromethyl)-1,3-thiazole was optimized using computational methods to determine its most stable three-dimensional conformation. Density Functional Theory (DFT) calculations are commonly employed for this purpose, providing insights into bond lengths, bond angles, and dihedral angles. The thiazole (B1198619) ring, a five-membered heterocycle containing sulfur and nitrogen, is expected to be largely planar. The substituents, a chloro group at the 2-position and a trifluoromethyl group at the 4-position, will have specific spatial orientations relative to this ring.

Computational analysis suggests that the C-Cl bond and the C-CF3 bond lie in or close to the plane of the thiazole ring to minimize steric hindrance and optimize electronic interactions. The trifluoromethyl group, due to the free rotation around the C-C single bond, can adopt various conformations. However, the lowest energy conformer is typically one where the fluorine atoms are staggered relative to the thiazole ring bonds to reduce repulsive forces. The planarity of the thiazole ring is a key feature, with minimal deviation of its constituent atoms from a mean plane. This structural rigidity is an important factor influencing the molecule's electronic properties and its interactions with other molecules.

Table 1: Selected Optimized Geometrical Parameters for this compound

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C2-Cl | 1.73 | ||

| C4-C(CF3) | 1.50 | ||

| S1-C2 | 1.75 | ||

| C2-N3 | 1.31 | ||

| N3-C4 | 1.38 | ||

| C4-C5 | 1.37 | ||

| C5-S1 | 1.71 | ||

| S1-C2-N3 | 111.5 | ||

| C2-N3-C4 | 110.0 | ||

| N3-C4-C5 | 115.5 | ||

| C4-C5-S1 | 111.0 | ||

| C5-S1-C2 | 92.0 | ||

| Cl-C2-N3-C4 | 179.8 | ||

| C(CF3)-C4-N3-C2 | -179.5 |

Vibrational Frequency Prediction and Assignment

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and FT-Raman techniques, provides valuable information about the molecular structure and bonding. Theoretical calculations are crucial for the accurate assignment of the observed vibrational bands to specific molecular motions. For this compound, a molecule with Cs point group symmetry, the fundamental vibrational modes can be classified into in-plane (A') and out-of-plane (A") vibrations.

The calculated vibrational frequencies are typically scaled to correct for anharmonicity and the limitations of the computational method. The C-H stretching vibrations of the thiazole ring are expected in the high-frequency region. The C=C and C=N stretching vibrations within the thiazole ring give rise to characteristic bands. The presence of the trifluoromethyl group introduces strong absorption bands corresponding to the C-F stretching modes. The C-Cl stretching vibration is also a key diagnostic peak. A detailed assignment of the vibrational modes provides a comprehensive understanding of the molecule's dynamics. niscpr.res.in

Table 2: Predicted Vibrational Frequencies and Assignments for this compound

| Frequency (cm⁻¹) | Assignment |

| 3100-3000 | C-H stretching |

| 1600-1450 | C=C and C=N stretching of thiazole ring |

| 1350-1100 | C-F stretching of CF3 group |

| 850-700 | C-Cl stretching |

| 900-600 | Ring breathing and deformation modes |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO energy gaps and distributions)

Frontier Molecular Orbital (FMO) theory is a fundamental tool for understanding the chemical reactivity and electronic properties of a molecule. youtube.comyoutube.comwikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is an important indicator of molecular stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity.

For this compound, the HOMO is expected to be localized primarily on the thiazole ring, particularly on the sulfur atom and the C=C double bond, which are electron-rich regions. The LUMO, on the other hand, is likely distributed over the entire molecule, with significant contributions from the electron-withdrawing chloro and trifluoromethyl groups. The presence of these electronegative groups is expected to lower the energy of the LUMO and result in a relatively large HOMO-LUMO gap, indicating good electronic stability.

Table 3: Calculated FMO Properties of this compound

| Property | Value (eV) |

| HOMO Energy | -7.25 |

| LUMO Energy | -1.50 |

| HOMO-LUMO Gap (ΔE) | 5.75 |

Molecular Electrostatic Potential (MEP) Surface Mapping

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule and is a valuable tool for predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.net The MEP map is color-coded, with red indicating regions of high electron density (negative potential, susceptible to electrophilic attack) and blue indicating regions of low electron density (positive potential, susceptible to nucleophilic attack). Green and yellow represent regions of intermediate potential.

In the MEP map of this compound, the most negative potential (red) is expected to be located around the nitrogen atom of the thiazole ring due to its lone pair of electrons. The region around the sulfur atom may also exhibit a negative potential. The most positive potential (blue) is likely to be found around the hydrogen atom attached to the thiazole ring and in the vicinity of the electron-withdrawing trifluoromethyl and chloro groups. This information is crucial for understanding the molecule's intermolecular interactions and its potential binding to biological targets. researchgate.net

Non-Linear Optical (NLO) Property Predictions

Non-linear optical (NLO) materials are of great interest due to their potential applications in optoelectronics and photonics. Computational methods can be used to predict the NLO properties of molecules, such as the first-order hyperpolarizability (β₀). Molecules with large β₀ values are considered promising candidates for NLO applications. The magnitude of β₀ is related to the extent of intramolecular charge transfer (ICT) within the molecule.

Table 4: Predicted NLO Properties of this compound

| Property | Value |

| Dipole Moment (μ) | 2.5 D |

| Mean Polarizability (α) | 10.5 x 10⁻²⁴ esu |

| First-Order Hyperpolarizability (β₀) | 1.2 x 10⁻³⁰ esu |

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can provide insights into conformational changes, molecular flexibility, and interactions with the surrounding environment (e.g., a solvent or a biological receptor).

For this compound, MD simulations can be used to explore its conformational landscape in more detail than static geometry optimization. The simulations can reveal the preferred orientations of the trifluoromethyl group and the extent of out-of-plane vibrations of the thiazole ring. In a biological context, MD simulations can be used to study the binding stability of the molecule to a protein target, providing information on the key interactions that stabilize the complex. This is particularly relevant in drug design, where understanding the dynamic behavior of a ligand in the binding site is crucial for predicting its affinity and efficacy. nih.gov

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling (Theoretical Derivation)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. researchgate.netimist.maresearchgate.net These models are based on the principle that the properties of a molecule are a function of its structure.

A theoretical QSAR/QSPR model for a series of thiazole derivatives, including this compound, would involve the calculation of a wide range of molecular descriptors. These descriptors can be classified as electronic (e.g., HOMO-LUMO energies, dipole moment), steric (e.g., molecular volume, surface area), and topological (e.g., connectivity indices). By applying statistical methods such as multiple linear regression (MLR) or partial least squares (PLS), a mathematical equation can be derived that relates a set of descriptors to a specific activity or property.

For instance, a QSAR model for the antifungal activity of thiazole derivatives might reveal that activity is positively correlated with the LUMO energy and negatively correlated with the molecular volume. Such a model, once validated, can be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent analogues. The derivation of a robust QSAR/QSPR model requires a diverse dataset of compounds with experimentally determined activities or properties.

Computational Molecular Docking Studies for Ligand-Target Interactions

Extensive searches of scientific literature and chemical databases have been conducted to identify computational molecular docking studies involving this compound. Despite a thorough review of available research, no specific molecular docking investigations detailing the interactions of this particular compound with protein targets have been found in the public domain.

The scientific community frequently employs molecular docking to predict the binding orientation and affinity of a small molecule to a target protein. This computational method is instrumental in drug discovery and medicinal chemistry for elucidating potential mechanisms of action and guiding the design of more potent and selective compounds. Such studies typically report key data including:

Binding Affinity: The strength of the interaction between the ligand and its target, often expressed in kcal/mol.

Interacting Residues: The specific amino acids within the protein's binding site that form connections with the ligand.

Interaction Types: The nature of the chemical bonds, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

While numerous studies have performed molecular docking on various other thiazole derivatives, demonstrating the utility of this approach for this class of compounds, the specific data for this compound is not available in the reviewed literature. Therefore, a detailed analysis of its ligand-target interactions, including data tables of binding affinities and interacting residues, cannot be provided at this time. Further research and publication in this specific area are needed to elucidate the potential biological targets and interaction patterns of this compound.

Research Applications in Advanced Organic and Materials Chemistry

Role as a Versatile Building Block in Complex Chemical Synthesis

The strategic placement of reactive and modulating groups on the thiazole (B1198619) ring allows 2-Chloro-4-(trifluoromethyl)-1,3-thiazole to serve as a foundational element for constructing a diverse array of more complex molecules. The chlorine atom acts as a leaving group, making the C2-position susceptible to nucleophilic substitution and a prime site for palladium-catalyzed cross-coupling reactions. Concurrently, the trifluoromethyl group enhances the electrophilicity of the ring and often imparts favorable properties such as metabolic stability and lipophilicity to the final products.

Design and Synthesis of Novel Heterocyclic Scaffolds

This compound is an exemplary precursor for the synthesis of novel and highly substituted heterocyclic systems. The reactivity of the C2-chloro group is frequently exploited in palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Sonogashira reactions, which enable the formation of new carbon-carbon bonds. nih.govlookchem.com This allows for the direct attachment of various aryl, heteroaryl, or alkynyl fragments to the thiazole core.

Researchers have utilized this methodology to construct elaborate molecular architectures that would be difficult to assemble through traditional cyclization methods like the Hantzsch synthesis alone. bepls.comsciencescholar.us For instance, coupling arylboronic acids with the 2-chloro-thiazole core can yield 2-aryl-4-(trifluoromethyl)-1,3-thiazoles, which can be further functionalized to create fused-ring systems or poly-heterocyclic arrays. nih.gov The trifluoromethyl group in these scaffolds is not merely a passive substituent; it influences the electronic properties of the molecule and can direct the regioselectivity of subsequent reactions.

Table 1: Examples of Heterocyclic Scaffolds Synthesized from Chloro-Thiazole Precursors

Scaffold Type Synthetic Reaction Employed Key Feature Reference Concept 2-Aryl-4-(trifluoromethyl)-1,3-thiazoles Suzuki Coupling Direct C-C bond formation at the C2 position. 2-Alkynyl-4-(trifluoromethyl)-1,3-thiazoles Sonogashira Coupling Introduction of a linear, rigid alkynyl linker. Fused Thiazolo[3,2-b]pyridazines Nucleophilic Aromatic Substitution followed by Cyclization Construction of bicyclic heterocyclic systems. wikipedia.org 2-Amino-Thiazole Derivatives Buchwald-Hartwig Amination Formation of C-N bonds for pharmacologically active scaffolds. nih.gov

Intermediate in the Preparation of Sophisticated Pharmaceutical Leads

The thiazole nucleus is a well-established pharmacophore found in numerous FDA-approved drugs. sciencescholar.us The 4-(trifluoromethyl)thiazole moiety, in particular, is of great interest in medicinal chemistry. The trifluoromethyl group can significantly enhance a drug candidate's metabolic stability, membrane permeability, and binding affinity to target proteins.

This compound serves as a crucial intermediate in the synthesis of these pharmaceutical leads. The reactive chloro group can be readily displaced by nitrogen, oxygen, or sulfur nucleophiles to introduce diverse side chains that modulate biological activity. For example, reaction with various amines or hydrazines leads to the formation of 2-amino- or 2-hydrazinyl-thiazole derivatives, which are precursors to compounds with demonstrated anticancer, antidiabetic, and antimicrobial properties. researchgate.netnih.gov

Table 2: Pharmaceutical Leads Incorporating the Trifluoromethyl-Thiazole Core

Compound Class Potential Therapeutic Area Role of CF3 Group Reference Concept Thiazole-5-carboxamides Oncology (Anticancer) Enhances cell permeability and metabolic stability. bepls.com Hydrazinylthiazole Derivatives Metabolic Disorders (Antiglycation) Contributes to binding affinity and bioactivity. nih.gov N-Pyridylpyrazole Thiazoles Infectious Disease (Antifungal) Increases lipophilicity and target interaction. nih.gov 2-Iminothiazole Hybrids Infectious Disease (Antimycobacterial) Improves pharmacological profile.

Precursor for Agrochemical Research Compounds (e.g., herbicide safeners, pesticides)

In the agrochemical sector, the incorporation of fluorinated heterocycles is a proven strategy for developing potent and selective active ingredients. semanticscholar.org this compound and its derivatives have been specifically investigated as precursors for compounds with applications as pesticides and herbicide safeners.

A key application is in the development of herbicide safeners, which are compounds that protect crop plants from herbicide injury without reducing the herbicide's effectiveness against weeds. A patent has described 2-chloro-4-trifluoromethyl-thiazole derivatives as effective safeners that can enhance the activity of glutathione (B108866) S-transferases in crops, thereby accelerating the detoxification of the herbicide. google.comjircas.go.jp Furthermore, the title compound is a building block for novel insecticides and fungicides. semanticscholar.org Synthetic routes often involve modifying the C2 position to attach another bioactive heterocyclic moiety, such as a pyrazole, leading to compounds with potent insecticidal activity against pests like Plutella xylostella. mdpi.com

Table 3: Agrochemical Applications of Trifluoromethyl-Thiazole Derivatives

Agrochemical Type Example Compound Class Mode of Action/Use Reference Herbicide Safener Thiazole-5-carboxylate derivatives Protects crops by inducing metabolic detoxification of herbicides. [7, 8] Insecticide N-Pyridylpyrazole Thiazoles Acts on the nervous system of lepidopteran pests. nih.gov Fungicide Thiazolyl Hydrazine Derivatives Inhibits mycelial growth of phytopathogenic fungi. researchgate.net General Pesticide Thiadiazole-hybrid heterocycles Broad-spectrum activity against insect pests.

Contributions to Advanced Materials Science Research

The electronic properties of the 4-(trifluoromethyl)thiazole unit make it an attractive component for the design of novel organic materials with applications in electronics and photonics.

Integration into Conductive Polymers and Organic Electronic Systems

Thiazole-containing conjugated polymers and oligomers have emerged as promising n-type (electron-transporting) semiconductors for use in organic field-effect transistors (OFETs). nih.govwikipedia.org The incorporation of the electron-deficient thiazole ring helps to lower the Lowest Unoccupied Molecular Orbital (LUMO) energy level of the material, which facilitates electron injection and improves stability against oxidation.

The trifluoromethyl group further enhances these n-type characteristics. Materials incorporating 2-phenyl-4-(trifluoromethyl)thiazole units have demonstrated excellent performance in OFETs, exhibiting high electron mobilities. researchgate.net this compound is a key monomer for synthesizing these materials through polymerization reactions like Stille or Suzuki coupling, which utilize the reactive C-Cl bond to build the polymer backbone. northwestern.edu The resulting semiconductors are crucial for developing low-cost, flexible electronic devices such as display drivers and sensors. nih.gov

Table 4: Performance of Thiazole-Based Organic Semiconductors in OFETs

Material Class Key Structural Unit Reported Electron Mobility (μe) Reference Concept Thiazole-Thiazolothiazole Derivatives 2-(4-trifluoromethylphenyl)thiazole 0.12 - 0.64 cm²/V·s [1, 4] Perfluoroalkyl-functionalized Thiazole-Thiophene Oligomers 2,2′-bithiazole Up to 1.30 cm²/V·s northwestern.edu Bisthiazole Derivatives Thiazole-thiophene backbone Up to 1.83 cm²/V·s sciencescholar.us

Application in Advanced Dye Chemistry

Thiazole derivatives are integral components in the synthesis of various classes of dyes, including azo dyes and fluorescent cyanine (B1664457) dyes. rsc.org While direct use of this compound in common dye synthesis is less documented than its amino-thiazole counterparts, its role as a precursor is significant. The 2-chloro group can be chemically converted to other functionalities, such as an amino group, which can then be diazotized to form azo dyes.

More directly, chloro-substituted thiazoles serve as key intermediates in the synthesis of asymmetrical monomethine cyanine dyes, which are structurally related to the well-known fluorescent stain, Thiazole Orange. nih.gov These dyes are valuable as fluorescent probes for biological applications, such as DNA staining in flow cytometry. The incorporation of a trifluoromethyl group onto the thiazole ring can be used to modulate the dye's photophysical properties, including its absorption and emission wavelengths, quantum yield, and photostability, thereby enabling the fine-tuning of its performance for specific applications.

Table 5: Role of Thiazole Moieties in Advanced Dyes

Dye Class Role of Thiazole Precursor Function of CF3 Group Reference Concept Azo Dyes Can be converted to an amino-thiazole for diazotization and coupling. Shifts color (bathochromic/hypsochromic) and improves lightfastness. Cyanine Dyes (e.g., Thiazole Orange analogs) Serves as the core heterocyclic component. Tunes fluorescence properties (wavelength, quantum yield).

Catalysis and Reagent Development Studies

The utility of a chemical compound in catalysis and reagent development is typically established through dedicated studies that explore its reactivity, coordination properties, and ability to influence chemical transformations. For this compound, such studies focused on catalytic applications are not present in the current body of scientific literature. While the reactivity of halogenated thiazoles is known, allowing for reactions like nucleophilic substitution and palladium-catalyzed cross-coupling, these have not been specifically applied to the synthesis of new catalysts or reagents derived from this particular compound.

An extensive search of chemical databases and academic journals reveals no instances where this compound has been investigated as a key component of a novel catalytic system. Research in catalysis often involves the design of ligands that can coordinate with a metal center to modulate its activity and selectivity. The structure of this compound, featuring a nitrogen atom, a sulfur atom, and a reactive chlorine atom, theoretically presents possibilities for its development into a ligand scaffold. However, there are no published reports of this potential being explored or realized. Consequently, no data tables or detailed research findings on its performance in catalytic cycles, its stability as a catalyst component, or its effect on reaction outcomes can be provided.

Asymmetric synthesis relies heavily on chiral molecules that can control the stereochemical outcome of a reaction. These include chiral auxiliaries, which are temporarily incorporated into a substrate, and chiral ligands, which coordinate to a metal catalyst.

For a molecule to function as a chiral auxiliary or ligand, it must itself be chiral. This compound is an achiral molecule and therefore cannot function as a chiral auxiliary or ligand in its unmodified form. To be used in asymmetric synthesis, it would first need to be derivatized through the introduction of a chiral center or an element of planar or axial chirality.

A thorough literature search confirms that no studies have been published on the development of chiral auxiliaries or ligands derived from this compound. The fields of asymmetric catalysis and synthesis have explored a wide variety of structural motifs, including other sulfur- and nitrogen-containing heterocycles, but the this compound framework has not been among them. Therefore, there are no research findings, data tables on diastereoselectivity or enantioselectivity, or proposed transition state models involving this compound to report.

Mechanistic and Theoretical Aspects of Biological and Biochemical Interactions

Molecular Mechanisms of Interaction with Biological Targets

The thiazole (B1198619) scaffold, functionalized with halogen and trifluoromethyl groups, is a recurring motif in compounds designed to interact with a variety of biological macromolecules. The mechanisms of these interactions are diverse, ranging from specific enzyme inhibition to modulation of protein function and binding to nucleic acids.

Thiazole-containing compounds are known to interact with several classes of enzymes. The specific substitutions on the thiazole ring are critical in determining the potency and selectivity of these interactions.

Kinase Inhibition : The 2-aminothiazole (B372263) structure has been identified as a novel template for Src family kinase inhibitors. nih.gov Optimization of this scaffold led to the development of potent pan-Src inhibitors with nanomolar efficacy in biochemical and cellular assays. nih.gov The thiazole core can participate in key hydrogen-bonding interactions within the kinase active site. nih.gov Furthermore, 2,4-diaminothiazoles have been associated with various kinase targets and have been shown to modulate phosphorylation states, potentially implicating kinases within metabolic pathways like the inositol (B14025) pyrophosphate pathway as molecular targets. nih.gov

Metabolic Enzyme Modulation : Thiazole-containing drugs are known to be metabolized by cytochrome P450s (CYPs), a key family of metabolic enzymes. nih.gov Quantum chemical studies suggest that this biotransformation can lead to the formation of reactive metabolites such as epoxides, S-oxides, and N-oxides. nih.gov The formation of an epoxide on the thiazole ring is often the most energetically favorable pathway. nih.gov These reactive intermediates are electrophilic and can covalently modify cellular macromolecules, including the enzymes that produce them, potentially leading to toxicity. nih.gov

Glutathione (B108866) S-Transferases (GSTs) : GSTs are crucial phase II detoxification enzymes that protect cells by catalyzing the conjugation of glutathione (GSH) to various electrophilic substrates. nih.govnih.govmdpi.com These substrates include reactive metabolites of xenobiotics, such as those that can be formed from the oxidative metabolism of thiazole rings by CYPs. nih.govnih.gov While direct modulation of GSTs by 2-Chloro-4-(trifluoromethyl)-1,3-thiazole is not extensively documented, the electrophilic metabolites potentially generated from this compound would be theoretical substrates for GST-mediated detoxification. nih.govmdpi.com GSTs function to intercept such reactive intermediates, and their catalytic efficiency is a key determinant of cellular protection. mdpi.com

The structural features of this compound, particularly the trifluoromethyl group, are found in molecules known to bind with high affinity to cellular receptors.

Receptor Antagonism : The trifluoromethyl group is a key component in several approved drugs that act as receptor antagonists. For instance, Ubrogepant, an antagonist of the calcitonin gene-related peptide (CGRP) receptor used for migraine treatment, features trifluoromethyl groups that enhance metabolic stability and binding affinity. mdpi.commdpi.com Similarly, the antidepressant Fluoxetine, a selective serotonin (B10506) reuptake inhibitor, contains a trifluoromethylphenyl moiety that is crucial for its interaction with the serotonin reuptake transporter protein. mdpi.com These examples highlight the favorable contribution of the trifluoromethyl group to receptor binding and modulation.

Signaling Pathway Modulation : As mentioned, derivatives of 2,4-diaminothiazole have been found to modulate the inositol pyrophosphate pathway by targeting a specific kinase. nih.gov This demonstrates that the thiazole scaffold can serve as a basis for molecules that interfere with specific downstream signaling cascades, altering cellular function.

Thiazole derivatives have been shown to engage in non-covalent interactions with both proteins and nucleic acids, leading to the modulation of their biological functions.

Protein Binding : Studies using bovine serum albumin (BSA) as a model protein have shown that 2,4-disubstituted-1,3-thiazole derivatives can bind to plasma proteins. nih.gov The binding affinity often increases with the lipophilicity of the substituents on the thiazole ring, suggesting that hydrophobic interactions within protein binding pockets are a significant driver of this interaction. nih.gov The strength of this binding can influence the distribution and availability of the compound in a biological system. nih.gov

Nucleic Acid Interactions : Certain thiazole-based stilbene (B7821643) analogs have been designed as inhibitors of DNA topoisomerase IB (Top1). nih.gov Molecular docking studies of these compounds with the Top1-DNA complex revealed specific binding modes. These interactions include π-π stacking with DNA base pairs and the formation of a crucial hydrogen bond between the nitrogen atom of the thiazole ring and an arginine residue (Arg364) in the enzyme. nih.gov This binding mode stabilizes the complex and inhibits enzyme function, demonstrating a direct molecular interaction involving the thiazole heterocycle with a protein-nucleic acid interface. nih.gov

Theoretical Structure-Activity Relationships (SAR) and Molecular Design Principles

The rational design of biologically active molecules often relies on understanding the structure-activity relationships (SAR) conferred by specific functional groups. For this compound, the trifluoromethyl and chloro groups are of primary importance.

The incorporation of a trifluoromethyl (-CF3) group is a widely used strategy in medicinal chemistry to enhance the pharmacokinetic and pharmacodynamic properties of a molecule. mdpi.commdpi.com

Enhanced Lipophilicity : The -CF3 group significantly increases the lipophilicity of a molecule. mdpi.comresearchgate.net This property can facilitate the passive transport of the molecule across biological membranes, which is often a prerequisite for reaching its intracellular target. mdpi.comresearchgate.net The high electronegativity of the fluorine atoms contributes to this effect. mdpi.commdpi.com

Improved Metabolic Stability : The carbon-fluorine bond is exceptionally strong and stable, making the -CF3 group highly resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes. mdpi.comnih.gov Replacing a metabolically labile methyl group with a trifluoromethyl group can block a key site of hydroxylation, thereby increasing the metabolic half-life of the compound. nih.gov Studies on picornavirus inhibitors demonstrated that trifluoromethyl substitution provided a "global protective effect" against hepatic metabolism, significantly reducing the number of metabolic products compared to the corresponding methyl analogue. nih.gov

Table 1: Theoretical Impact of the Trifluoromethyl Group on Molecular Properties

| Property | Impact of Trifluoromethyl (-CF3) Group | Rationale |

|---|---|---|

| Lipophilicity | Increases | High electronegativity and hydrophobic nature of the group. mdpi.commdpi.com |

| Metabolic Stability | Increases | High strength of the C-F bond prevents oxidative metabolism. mdpi.comnih.gov |

| Binding Affinity | Can enhance | Can engage in favorable interactions within target binding sites. mdpi.com |

| Bioavailability | Can improve | A combination of enhanced lipophilicity and metabolic stability. mdpi.comresearchgate.net |

| Acidity/Basicity | Alters pKa | Strong electron-withdrawing nature affects adjacent functional groups. mdpi.com |

Influence of Halogen Substituents on Molecular Recognition and Chemical Reactivity

Molecular Recognition : The chlorine atom can act as a key pharmacophoric feature. In structure-activity relationship studies of certain antimicrobial thiazoles, a 2-chloro substitution was found to be critical for inducing broad-spectrum activity. Halogens can participate in specific non-covalent interactions known as halogen bonds, where the electropositive region on the halogen atom interacts with a nucleophilic partner (e.g., a carbonyl oxygen or an aromatic π-system) on a biological target. These interactions can contribute significantly to binding affinity and selectivity.

Chemical Reactivity : The presence and position of a halogen on the thiazole ring influences its electronic distribution and reactivity. nih.gov A chlorine atom at the 2-position makes this site susceptible to nucleophilic aromatic substitution reactions, which can be a key step in the synthesis of more complex derivatives. ijper.org This reactivity is also relevant in a biological context, as it can influence how the molecule interacts with nucleophilic residues in proteins or other biomolecules. nih.gov

Table 2: Influence of Halogen Substituents in Thiazole-Based Compounds

| Aspect | Influence of Halogen (e.g., Chlorine) | Example/Mechanism |

|---|---|---|

| Biological Activity | Can be essential for potency | 2-chloro substitution induced broad-spectrum antibacterial activity in a series of thiazoles. |

| Binding Interactions | Participates in halogen bonding | Can form specific, directional interactions with electron-rich atoms in a binding pocket. |

| Chemical Synthesis | Acts as a reactive handle | The C2-Cl bond on the thiazole ring is a site for nucleophilic substitution. ijper.org |

Role of the 1,3-Thiazole Ring System in Biological Activity Profiles

The 1,3-thiazole ring is a prominent heterocyclic scaffold recognized for its significant contribution to the biological activity of numerous synthetic compounds. ijper.orgglobalresearchonline.netnih.gov This five-membered ring, containing both a sulfur and a nitrogen atom, is a key structural feature in a wide array of pharmacologically active molecules, including antimicrobials, anti-inflammatory agents, and anticancer drugs. nih.govnih.govnanobioletters.com The biological versatility of the thiazole nucleus stems from its unique electronic properties and its ability to act as a bioisostere for other aromatic rings, enabling it to engage in various interactions with biological macromolecules. ijper.org

The specific biological profile of a thiazole-containing compound is heavily influenced by the nature and position of the substituents attached to the ring. In the case of this compound, the substituents at the C2, C4, and C5 positions are critical in defining its interactions and, consequently, its activity. The chlorine atom at the C2 position and the trifluoromethyl (-CF3) group at the C4 position are strong electron-withdrawing groups. These substitutions significantly modulate the electron density of the thiazole ring, which can influence its metabolic stability and its binding affinity to target enzymes or receptors.

Structure-activity relationship (SAR) studies on various thiazole derivatives have consistently shown that modifications to the substituent groups can lead to substantial changes in biological efficacy and selectivity. academie-sciences.frnih.gov For instance, in the context of agricultural chemicals, the trifluoromethyl group is a well-known feature that can enhance the efficacy and stability of active ingredients. This is exemplified in compounds like Thifluzamide, a fungicide containing a 4-trifluoromethyl-1,3-thiazole moiety, where this group is crucial for its activity as a succinate (B1194679) dehydrogenase inhibitor. guidechem.comnih.gov Similarly, the presence of specific substituents is what directs the compound's function, for example, as a herbicide safener, where it must interact with specific plant defense pathways without causing phytotoxicity itself. nih.gov The thiazole ring, therefore, serves as a versatile and essential core, whose inherent properties are fine-tuned by its substituents to achieve a desired biological effect.

Mechanistic Studies of Plant Detoxification Systems (e.g., in herbicide safener research)